molecular formula C11H15ClN2O B2882243 (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride CAS No. 330186-77-1

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Cat. No. B2882243
CAS RN: 330186-77-1
M. Wt: 226.7
InChI Key: CRNWDRDZKQZGKW-PPHPATTJSA-N
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Description

This compound is a complex organic molecule that likely contains an aminopyrrolidine group and a phenylmethanone group. These types of compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with various functional groups. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex molecular structures such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine demonstrates the utility of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction. These compounds, including structures similar to (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride, are used in constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor. This approach provides an efficient pathway for synthesizing amino products with incorporated aryl groups, showcasing a broader application in medicinal chemistry and drug development (Evans, 2007).

Molecular Interaction Studies

Studies on molecules like (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone reveal intricate details about molecular interactions, such as N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds. These interactions are crucial in understanding the structural basis of molecular recognition, which is fundamental in the design of new pharmaceuticals and the development of materials with specific molecular properties (Quiroga et al., 2010).

Docking and DFT Studies

Docking and density functional theory (DFT) studies on compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone provide insights into their antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. These studies help in understanding the interaction of molecules with biological targets, aiding in the design of compounds with enhanced therapeutic effects (Shahana & Yardily, 2020).

Liquid Crystal Properties

The synthesis and study of liquid crystal properties of compounds like aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone show the importance of these materials in the development of display technologies and sensors. Understanding the liquid crystal behavior of these compounds contributes to the advancement of materials science, particularly in creating devices with specific optical properties (Zhao et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some similar compounds are used as opioid agonists in the treatment of pain and opioid use disorder .

Safety and Hazards

As with any chemical compound, handling “(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride” would likely require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or ingestion .

properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWDRDZKQZGKW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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